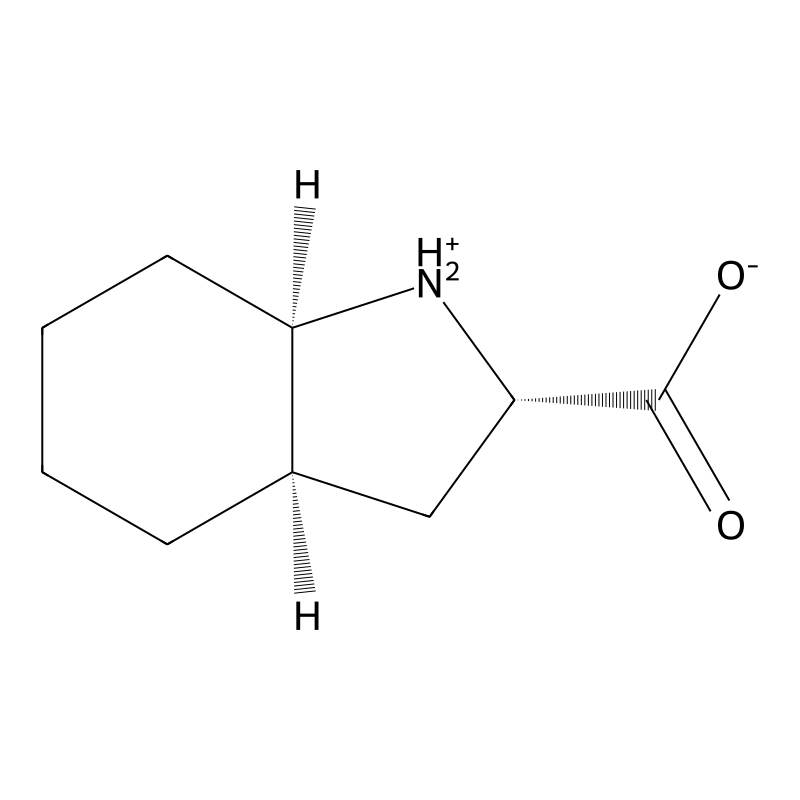(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Precursor Molecule
The molecule's structure suggests it could serve as a precursor for synthesizing more complex indole-based molecules with potential biological activity. Indoles are a core structure in numerous natural products and pharmaceuticals . By manipulating the functional groups on the indole ring, scientists can create molecules with diverse properties. (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid might provide a starting point for such synthetic endeavors.
Target Molecule for Enzymatic Studies
The carboxylic acid group could make (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid a substrate for enzymes involved in metabolism. Studying how these enzymes interact with the molecule could provide insights into cellular processes and potentially lead to the development of new drugs.
Ligand Design
The molecule's structure might enable it to bind to specific receptors or proteins within cells. This potential makes it a candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their function.
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a non-proteinogenic amino acid with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol. It features a fully saturated indole ring system fused with a carboxylic acid group at the 2-position. The compound's stereochemistry is defined by three chiral centers at positions 2, 3a, and 7a, all in the S configuration .
- Oxidation: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.
- Reduction: It can be reduced to simpler compounds, often through hydrogenation techniques.
- Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced.
- Condensation: The compound can undergo selective condensation reactions with aldehydes, such as trichloroacetaldehyde, to form oxazolidinone derivatives .
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid exhibits interesting biological properties:
- It acts as a proline substitute in pharmacologically active peptides.
- The compound serves as a structural component in certain drugs, such as Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
- Its incorporation into peptides can introduce backbone rigidity, potentially altering the peptide's biological activity and stability .
Several methods have been developed for the synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid:
- Hydrogenation of indolin-2-carboxylic acid using a ruthenium catalyst.
- A two-step building-up reaction starting from commercially available compounds, such as 1-(1-tetrahydrobenzene-1-yl)-tetramethyleneimine and 3-halo-L-Serine .
- An improved strategy involving the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation of stereoisomers .
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid finds applications in various fields:
- Pharmaceutical industry: It is used as a building block in the synthesis of ACE inhibitors and other drugs.
- Peptide chemistry: The compound is employed to introduce conformational constraints in peptides, potentially enhancing their biological activity and stability .
- Organic synthesis: It serves as a versatile chiral building block for the synthesis of more complex molecules .
The interaction of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid with other molecules has been studied:
Similar Compounds: Comparison
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid shares similarities with several compounds but possesses unique features:
- Proline: Both are cyclic amino acids, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a more rigid bicyclic structure .
- Indole-2-carboxylic acid: While structurally similar, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a fully saturated ring system.
- Indole-3-acetic acid: Both contain an indole core, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is fully saturated and has the carboxylic acid at a different position.
- Indole-3-butyric acid: Similar to indole-3-acetic acid, but with a longer alkyl chain.
- Perindopril: This ACE inhibitor incorporates (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid as a key structural component.
The uniqueness of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid lies in its fully hydrogenated indole ring and specific stereochemistry, which provide distinct chemical and biological properties compared to these similar compounds .








